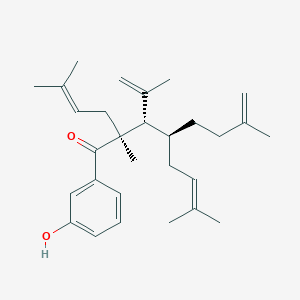

Garcinielliptone FA

Description

Overview of Polyisoprenylated Benzophenones as a Class of Natural Products

Polyisoprenylated benzophenones (PPBs) are a class of secondary metabolites characterized by a benzophenone (B1666685) core substituted with one or more isoprenyl groups. rsc.org These compounds exhibit considerable structural diversity, which arises from the varied number and arrangement of these isoprenyl units, as well as other substitutions on the benzophenone skeleton. rsc.org

The fundamental structure of many polyisoprenylated benzophenones features a bicyclo[3.3.1]nonane-2,4,9-trione core. researchgate.netnih.gov This core is typically linked to a dihydroxy-substituted phenyl ring. researchgate.net The diversity within this class of compounds is further enhanced by the attachment of prenyl (3-methyl-2-butenyl) groups at various carbon positions of the bridged bicyclic structure. researchgate.net The number of these isoprenyl units can vary, leading to a wide array of structurally distinct molecules. scielo.brredalyc.org This structural complexity is a defining feature of polyisoprenylated benzophenones and contributes to their varied chemical properties. rsc.org

Polyisoprenylated benzophenones are particularly abundant in the plant family Clusiaceae (formerly Guttiferae). rsc.orgresearchgate.netnih.gov This family is a rich source of these compounds, with numerous species from genera like Garcinia and Clusia known to produce them. scielo.brredalyc.orgresearchgate.net The presence of these compounds is a significant chemotaxonomic marker for the Clusiaceae family. scielo.brredalyc.org Within this family, PPBs are found in various plant parts, including fruits, seeds, and flowers, where they are often major constituents of resins. scielo.brredalyc.org

Natural Occurrence and Botanical Sources of Garcinielliptones

Garcinielliptones represent a specific subgroup of polyisoprenylated benzophenones, with Garcinielliptone FA being a prominent example.

Garcinia subelliptica, a coastal tree species, is a primary natural source of this compound. vulcanchem.comsemanticscholar.org This plant is known to produce a wealth of bioactive compounds, with benzophenones being a major class. semanticscholar.org Among the various compounds isolated from G. subelliptica, this compound is a notable constituent. researchgate.netsemanticscholar.org

This compound has been successfully isolated from specific parts of the Garcinia subelliptica plant. Research has documented its presence in the pericarp (the part of a fruit formed from the wall of the ripened ovary) and the fruit of the plant. researchgate.netresearchgate.netcabidigitallibrary.orgresearchgate.net Other related garcinielliptones have been isolated from the seeds and wood of G. subelliptica. researchgate.netsemanticscholar.orgsemanticscholar.org The concentration and presence of these compounds can vary between different parts of the plant.

While Garcinia subelliptica is a key source, the genus Garcinia as a whole is a prolific producer of diverse polyisoprenylated benzophenones. researchgate.netcabidigitallibrary.org Different Garcinia species synthesize a unique profile of these compounds. For instance, while G. subelliptica is rich in garcinielliptones, other species like Garcinia mangostana (mangosteen) are known for their high concentration of xanthones, with fewer reported benzophenones. semanticscholar.org This variation in chemical constituents across the Garcinia genus highlights the chemical diversity within this group of plants.

Historical Context of this compound Isolation and Initial Characterization

This compound was first isolated and identified from the pericarp (the wall of the fruit) of Garcinia subelliptica Merr., a plant species belonging to the Clusiaceae family. ontosight.aiacs.orgnih.gov The initial investigation that led to its discovery was prompted by the cytotoxic activities observed in a crude chloroform (B151607) extract of the plant's pericarp. acs.org

The process of isolating this compound involved the fractionation of this active extract. acs.org Alongside this compound, another new compound, a benzoylphloroglucinol named garcinielliptone FB, was also isolated, in addition to six other compounds that were already known to science. ontosight.aiacs.org

The initial characterization and elucidation of the chemical structure of this compound were accomplished through a combination of spectroscopic techniques. ontosight.aiacs.org High-resolution electron impact mass spectrometry (HREIMS) was employed to determine its molecular formula. acs.org Further structural details were unveiled using infrared (IR) and ultraviolet (UV) spectroscopy, which provided evidence for the presence of specific functional groups and a conjugated aromatic system. acs.org The complete and detailed three-dimensional structure and relative configuration of the molecule were ultimately established through the application of advanced nuclear magnetic resonance (NMR) techniques, including 1H NMR, 13C NMR, Correlation Spectroscopy (COSY), and Nuclear Overhauser Effect Spectroscopy (NOESY). acs.org The structural assignment was further supported by computer-generated molecular modeling. ontosight.aiacs.org

Detailed Research Findings

The seminal study on this compound established its fundamental chemical properties. The molecular formula was determined to be C₂₉H₄₂O₂ by HREIMS, which recorded a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 422.3138. acs.org Spectroscopic analysis provided the following insights:

Infrared (IR) Spectroscopy: The IR spectrum indicated the presence of a hydroxyl group (–OH) with an absorption band at 3383 cm⁻¹, a conjugated carbonyl group (C=O) at 1695 cm⁻¹, and aromatic ring structures at 1583 cm⁻¹. acs.org

Ultraviolet (UV) Spectroscopy: The UV spectrum showed maximum absorption wavelengths (λmax) at 289 nm and 252 nm, which is characteristic of a conjugated aromatic moiety within the molecule. acs.org

The combination of these spectroscopic data allowed for the definitive characterization of this compound as 1-(3′-hydroxyphenyl)-3-isopropenyl-2β,7-dimethyl-2,4-di(3-methylbut-2-enyl)oct-7-en-1-one. acs.org

Interactive Data Tables

Below are the key data points from the initial characterization of this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source |

| Molecular Formula | C₂₉H₄₂O₂ | acs.org |

| Molecular Weight (HREIMS) | m/z 422.3138 [M]⁺ | acs.org |

| IR Absorption (cm⁻¹) | 3383 (–OH), 1695 (conjugated C=O), 1583 (aromatic) | acs.org |

| UV Absorption λmax (nm) | 289, 252 | acs.org |

| Source Organism | Garcinia subelliptica Merr. | ontosight.aiacs.org |

| Plant Part | Pericarp | ontosight.aiacs.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H42O2 |

|---|---|

Molecular Weight |

422.6 g/mol |

IUPAC Name |

(2S,3S,4S)-1-(3-hydroxyphenyl)-2,7-dimethyl-2-(3-methylbut-2-enyl)-4-(3-methylbut-3-enyl)-3-prop-1-en-2-yloct-6-en-1-one |

InChI |

InChI=1S/C29H42O2/c1-20(2)13-15-24(16-14-21(3)4)27(23(7)8)29(9,18-17-22(5)6)28(31)25-11-10-12-26(30)19-25/h10-12,14,17,19,24,27,30H,1,7,13,15-16,18H2,2-6,8-9H3/t24-,27+,29-/m0/s1 |

InChI Key |

MTCPKFHUPWTJSP-HWUUJZMBSA-N |

Isomeric SMILES |

CC(=CC[C@H](CCC(=C)C)[C@@H](C(=C)C)[C@](C)(CC=C(C)C)C(=O)C1=CC(=CC=C1)O)C |

Canonical SMILES |

CC(=CCC(CCC(=C)C)C(C(=C)C)C(C)(CC=C(C)C)C(=O)C1=CC(=CC=C1)O)C |

Synonyms |

garcinielliptone FA |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Analysis of Garcinielliptone Fa

Spectroscopic Methodologies for Comprehensive Structure Determination

The foundational approach to elucidating the structure of Garcinielliptone FA involved a suite of spectroscopic methods. nih.gov These techniques provided critical information about the compound's molecular framework, functional groups, and atomic connectivity.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in piecing together the intricate structure of this compound. acs.org Analysis of the ¹H NMR and ¹³C NMR spectra, in conjunction with 2D NMR experiments such as COSY and NOESY, allowed for the assignment of proton and carbon signals and established the connectivity between different parts of the molecule. acs.org

The ¹H NMR spectrum revealed the presence of various proton environments, while the ¹³C NMR data, including DEPT experiments, distinguished between methyl, methylene (B1212753), and methine carbons, which was consistent with the proposed molecular formula. acs.orgchalmers.se

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 208.9 | |

| 2 | 53.5 | 3.65 (1H, d, J = 9.0) |

| 3 | 55.1 | 3.32 (1H, m) |

| 4 | 48.7 | 2.55 (1H, m) |

| 5 | 122.9 | 5.08 (1H, t, J = 7.0) |

| 6 | 25.8 | 2.03 (2H, m) |

| 7 | 37.8 | 1.85 (1H, m) |

| 8 | 131.5 | |

| 9 | 22.3 | 1.05 (3H, s) |

| 10 | 25.8 | 1.78 (3H, s) |

| 11 | 145.8 | |

| 12 | 112.3 | 4.85 (1H, s), 4.70 (1H, s) |

| 13 | 22.3 | 1.75 (3H, s) |

| 14 | 38.2 | 2.55 (2H, m) |

| 15 | 124.5 | 5.08 (1H, t, J = 7.0) |

| 16 | 131.5 | |

| 17 | 25.8 | 1.68 (3H, s) |

| 18 | 17.8 | 1.60 (3H, s) |

| 1' | 139.8 | |

| 2' | 129.8 | 7.35 (1H, t, J = 8.0) |

| 3' | 115.9 | 6.95 (1H, d, J = 8.0) |

| 4' | 157.9 | |

| 5' | 118.5 | 7.05 (1H, s) |

| 6' | 129.8 | 7.30 (1H, d, J = 8.0) |

| 4'-OH | 9.85 (1H, s) |

Note: NMR data was acquired in CDCl₃. Assignments are based on 1D and 2D NMR experiments.

Advanced Mass Spectrometry Techniques in Molecular Formula Assignment

High-Resolution Electron Impact Mass Spectrometry (HREIMS) was a key technique in determining the precise molecular formula of this compound. acs.org The mass spectrum showed a molecular ion peak [M]⁺ at an m/z of 422.3138, which corresponds to the molecular formula C₂₉H₄₂O₂. acs.org This high-resolution measurement provides a high degree of confidence in the elemental composition, which is essential for structural elucidation.

Utilization of Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provided valuable information about the functional groups present in this compound. acs.org The IR spectrum showed absorption bands characteristic of a hydroxyl group (3383 cm⁻¹), a conjugated carbonyl group (1695 cm⁻¹), and an aromatic ring (1583 cm⁻¹). acs.org

The UV-Vis spectrum exhibited absorption maxima (λmax) at 289 nm and 252 nm, which are indicative of a conjugated aromatic system within the molecule. acs.org

Computational Approaches in Stereochemistry and Conformational Analysis

To supplement the spectroscopic data and determine the three-dimensional structure of this compound, computational methods were employed. nih.gov

Computer-Generated Molecular Modeling for Relative Configuration Elucidation

Computer-generated 3D modeling was utilized to establish the relative configuration of this compound. acs.org By analyzing the through-space interactions observed in the NOESY spectrum and comparing them with calculated interatomic distances in the modeled structure, the relative stereochemistry could be confidently assigned. acs.org For instance, the observed NOESY correlations between Me-9/Hβ-14, Me-9/H-10, Me-9/H-19, H-10/H-19, and H-4/Me-28 were all consistent with calculated distances of less than 4.00 Å in the energy-minimized model. acs.org

Theoretical Calculations for Absolute Configuration Determination (e.g., ECD)

While the relative configuration of this compound was determined through NMR and molecular modeling, the determination of its absolute configuration often requires theoretical calculations, such as Electronic Circular Dichroism (ECD). Although the initial reports on this compound focused on its relative configuration, ECD calculations are a powerful tool used for related compounds to establish the absolute stereochemistry by comparing experimentally measured ECD spectra with theoretically calculated spectra for different enantiomers. researchgate.netresearchgate.net

Elucidation of the Polyisoprenylated Benzophenone (B1666685) Core Structure and Substituent Patterns

The structural elucidation of this compound was accomplished through a comprehensive analysis of its spectroscopic data. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) established the molecular formula of this compound as C₃₈H₄₈O₆, which corresponds to 15 degrees of unsaturation. nih.gov Initial analysis using Infrared (IR) spectroscopy indicated the presence of hydroxyl (3403 cm⁻¹), carbonyl (1742, 1700 cm⁻¹), and aromatic (1599, 1549, 1440 cm⁻¹) functional groups. nih.gov The ultraviolet (UV) spectrum showed absorption maxima at 314, 280, and 232 nm, further suggesting a complex chromophore system. nih.gov

Polyisoprenylated benzophenones isolated from the Guttiferae family, to which this compound belongs, commonly feature a bicyclo[3.3.1]-nonane-2,4,9-trione skeleton. nih.govresearchgate.net The ¹³C NMR data for this compound supported this, with characteristic signals for three non-conjugated ketone carbons observed at δ 203.9, 202.4, and 202.0 ppm. nih.gov This core structure, a type of polyprenylated benzoylphloroglucinol derivative, accounts for a significant portion of the molecule's framework and degrees of unsaturation. nih.govresearchgate.net

Detailed one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were pivotal in identifying and placing the various substituent groups on the benzophenone core.

The analysis revealed the following key substituent patterns:

A di-oxygenated benzoyl group: This aromatic moiety is a defining feature of this class of compounds.

Two individual 3-methyl-2-butenyl (B1208987) groups: These are common isoprenoid side chains found in natural products. nih.gov

A 2-isopropenyl-5-methylhex-5-enyl group: This larger substituent is formed from the linkage of two 3-methyl-3-butenyl units. nih.gov

Gem-dimethyl groups: These two methyl groups are attached to a quaternary carbon (C-8), which itself is connected to a methine (C-7) and a methylene (C-6) group within the bicyclic core. nih.gov

The precise connectivity of these substituents to the bicyclo[3.3.1]-nonane-2,4,9-trione core was determined by analyzing the long-range correlations in the HMBC spectrum, which reveal the coupling between protons and carbons separated by two or three bonds. This comprehensive spectroscopic analysis allowed for the unambiguous assignment of the complete planar structure of this compound. nih.govresearchgate.net

¹H NMR Spectroscopic Data for Key Moieties of this compound

| Group | Proton Signal | Chemical Shift (δ ppm) | Multiplicity |

| Bicyclic Core | H-6 | 1.40 | - |

| H-7 | 1.67 | - | |

| Substituents | H₃-17 | - | - |

| H-19 | 2.11 | - | |

| H-29 | 2.15 | - | |

| Data derived from published research findings. nih.gov |

¹³C NMR Spectroscopic Data for this compound Core

| Carbon Atom | Carbon Type | Chemical Shift (δ ppm) |

| Ketone Carbons | C=O | 203.9 |

| C=O | 202.4 | |

| C=O | 202.0 | |

| Quaternary Carbon | C-8 | 55.1 |

| Bridgehead Carbon | C-1 | 78.9 |

| Data derived from published research findings. nih.gov |

Biological and Pharmacological Activities: Mechanistic Investigations in Vitro/molecular Focus

Antiproliferative and Anticancer Activities in Cellular Models

Investigations into the antiproliferative potential of Garcinielliptone FA have been conducted, however, the findings indicate a lack of significant activity. In a study that involved the isolation and characterization of this compound from Garcinia subelliptica, the compound was evaluated for its cytotoxic effects against a panel of human cancer cell lines. The research concluded that this compound exhibited no cytotoxic activity in the tested models. acs.org This contrasts with its co-isolated counterpart, Garcinielliptone FB, which demonstrated marginal cytotoxic effects. acs.orgnih.gov While some reviews categorize compounds from Garcinia subelliptica as having prooxidant activity, which can contribute to cell death, specific experimental data demonstrating this mechanism for this compound leading to an antiproliferative effect is not available. vulcanchem.comnih.gov

Apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents exert their effects. wikipedia.org However, due to the reported lack of cytotoxicity for this compound, subsequent investigations into its ability to induce apoptosis have not been published. acs.org There is currently no evidence in the scientific literature to suggest that this compound is an inducer of apoptosis in cancer cells.

The activation of caspase cascades is a central feature of the primary apoptotic pathway. khanacademy.org Given that this compound has not been shown to induce apoptosis, there are no corresponding studies detailing its effects on caspase-dependent mechanisms. Research on the activation of key initiator caspases (caspase-8, caspase-9) or executioner caspases (caspase-3) by this compound has not been reported.

In addition to caspase-driven pathways, cells can undergo programmed death through caspase-independent mechanisms, which often involve the translocation of mitochondrial proteins like Endonuclease G (EndoG) to the nucleus. There is no published scientific literature available that investigates or demonstrates the involvement of this compound in caspase-independent apoptotic mechanisms.

The cell cycle is a series of events that leads to cell division and proliferation, and its dysregulation is a hallmark of cancer. frontiersin.orgmdpi.com Therapeutic agents can exert antiproliferative effects by causing cell cycle arrest at specific checkpoints. semanticscholar.org As antiproliferative activity has not been a reported feature of this compound, studies on its potential to modulate cell cycle progression in cancer cells have not been undertaken or published. acs.org

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, cell survival, and proliferation, and its inhibition is a target for cancer therapy. While other related compounds from the Garcinia genus, such as Garcinielliptone FC, have been shown to suppress NF-κB activity, there are no available scientific reports on the effect of this compound on this or other key cellular signaling pathways. eurekaselect.com

The cytotoxic profile of this compound was evaluated as part of its initial characterization. In a study by Wu et al., the compound was tested against three human cancer cell lines: colon adenocarcinoma (HT-29), breast adenocarcinoma (MCF-7), and hepatocellular carcinoma (Hep 3B). The results explicitly showed that this compound did not possess cytotoxic activity against these cell lines. acs.org

For other commonly studied human cancer cell lines specified in this section's scope—such as acute monocytic leukemia (THP-1), T-lymphocyte leukemia (Jurkat), lung carcinoma (A549), prostate carcinoma (DU145), and epidermoid carcinoma (KB)—there are no published studies reporting the evaluation of this compound's cytotoxicity.

Data Tables

Table 1: Reported Cytotoxic Activity of this compound

This table summarizes the available data on the cytotoxic effects of this compound against specific human cancer cell lines as reported in the scientific literature.

| Cell Line | Cancer Type | Result of Cytotoxicity Assay | Reference |

| HT-29 | Colon Adenocarcinoma | No Activity Reported | acs.org |

| MCF-7 | Breast Adenocarcinoma | No Activity Reported | acs.org |

| Hep 3B | Hepatocellular Carcinoma | No Activity Reported | acs.org |

Table 2: Status of Cytotoxicity Data for this compound on Other Specified Cell Lines

This table indicates the availability of published cytotoxicity data for this compound against other relevant human cancer cell lines.

| Cell Line | Cancer Type | Data Availability |

| THP-1 | Acute Monocytic Leukemia | Not Reported |

| Jurkat | Acute T-Cell Leukemia | Not Reported |

| A549 | Lung Carcinoma | Not Reported |

| DU145 | Prostate Carcinoma | Not Reported |

| KB | Epidermoid Carcinoma | Not Reported |

Induction of Apoptosis in Cancer Cell Lines

Anti-Inflammatory Effects and Associated Molecular Mechanisms

This compound has demonstrated notable anti-inflammatory properties, which are attributed to its ability to modulate key inflammatory pathways and cellular responses. sci-hub.se

Modulation of Inflammatory Mediators and Cytokines

Inflammation is a complex biological response involving a variety of chemical messengers, including cytokines. nih.govyoutube.com this compound has been shown to influence the production of these crucial mediators. Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) play a pivotal role in the inflammatory cascade. mdpi.comnih.gov Studies have indicated that certain natural compounds can suppress the production of these cytokines, thereby mitigating the inflammatory response. oncotarget.com For instance, some flavonoids have been observed to decrease the levels of IL-6 and TNF-α. nih.gov The anti-inflammatory effects of many natural compounds are often linked to their ability to inhibit the activation of transcription factors like nuclear factor-kappa B (NF-κB), which is a key regulator of pro-inflammatory gene expression. mdpi.comfrontiersin.org

Interactions with Immune Cell Responses (e.g., Macrophages)

Macrophages are key players in the innate immune system and are central to the inflammatory process. frontiersin.org They can be activated by stimuli like lipopolysaccharide (LPS), leading to the production of inflammatory mediators. frontiersin.org Research on various plant-derived compounds has shown their potential to modulate macrophage activity. For example, some extracts have been found to either suppress or stimulate the phagocytic activity of macrophages and the secretion of cytokines like TNF-α and IL-6. nih.govresearchgate.net Garcinielliptone FC, a related compound, has been noted for its immunomodulatory effects on macrophages infected with Leishmania amazonensis. researchgate.net The ability of compounds to influence macrophage polarization, for instance by shifting from a pro-inflammatory M1 phenotype towards an anti-inflammatory M2 phenotype, is a significant area of investigation. oncotarget.com

Antioxidant Properties and Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in various diseases. nih.gov this compound exhibits antioxidant properties, contributing to its pharmacological profile. sci-hub.se

Radical Scavenging Activity (e.g., DPPH, ABTS)

The antioxidant capacity of a compound is often evaluated by its ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are commonly used for this purpose. mdpi.comnih.govtjpr.org In the DPPH assay, an antioxidant compound donates a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. mdpi.commdpi.com Similarly, the ABTS assay measures the ability of a compound to quench the blue-green ABTS radical cation. tjpr.orgmdpi.com Several natural compounds, including other members of the Garcinia genus, have demonstrated significant scavenging activity in these assays. nih.gov For instance, garsubelline A and garcinielliptones A and F have shown ABTS radical cation scavenging activity. nih.gov

Table 1: Radical Scavenging Activity of Selected Compounds

| Compound | Assay | IC50 (µmol/L) |

|---|---|---|

| Compound 1 | DPPH | 15.2 |

| Compound 5 | DPPH | 43.1 |

| Compound 6 (Quercetin) | DPPH | 10.7 |

| Compound 6 (Quercetin) | ABTS | 17.5 |

This table presents the half-maximal inhibitory concentration (IC50) values for the radical scavenging activity of different compounds as reported in a study. tjpr.org A lower IC50 value indicates a higher antioxidant activity.

Modulation of Cellular Antioxidant Defense Systems

Beyond direct radical scavenging, antioxidants can also exert their effects by modulating the body's own antioxidant defense mechanisms. nih.govmdpi.com This cellular defense system includes enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which play a crucial role in detoxifying ROS. nih.govjpp.krakow.pl Some compounds can enhance the activity of these enzymes, thereby bolstering the cell's ability to combat oxidative stress. cellmolbiol.org For example, ferulic acid has been shown to increase the activity of CAT and SOD in cells under oxidative stress. cellmolbiol.org This modulation of endogenous antioxidant enzymes represents an important mechanism of action for many bioactive compounds. mdpi.com

Immunomodulatory Activities in in vitro Systems

Immunomodulators are substances that can either enhance or suppress the immune response. researchgate.netxiahepublishing.com this compound has been investigated for its potential immunomodulatory effects in various in vitro models. researchgate.net Such activities can be beneficial in conditions where the immune system is either overactive, as in autoimmune diseases, or compromised. xiahepublishing.com Studies on related compounds and extracts from the Clusiaceae family, to which Garcinia belongs, have revealed a range of immunomodulatory actions. nih.govresearchgate.netmdpi.com These include the ability to influence cytokine production and the phagocytic capacity of immune cells. nih.govmdpi.com For instance, Garcinielliptone FC has demonstrated immunomodulatory effects on macrophages. researchgate.net The investigation of these activities in in vitro systems provides valuable insights into the potential therapeutic applications of these natural products.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Garcinielliptone FC |

| Garsubelline A |

| Garcinielliptone A |

| Garcinielliptone F |

| Ferulic acid |

| Quercetin |

| Tumor necrosis factor-alpha (TNF-α) |

| Interleukin-1β (IL-1β) |

| Interleukin-6 (IL-6) |

| Lipopolysaccharide (LPS) |

| 2,2-diphenyl-1-picrylhydrazyl (DPPH) |

| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) |

| Superoxide dismutase (SOD) |

| Catalase (CAT) |

Stimulation of Phagocytic Activity of Macrophages

This compound has been identified as a potent modulator of macrophage activity, specifically enhancing their phagocytic capabilities. In vitro studies have demonstrated that this compound can significantly increase the phagocytic index of macrophages. This stimulation is linked to the production of key inflammatory mediators. Research has shown that this compound induces the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and hydrogen peroxide (H₂O₂) by macrophages. The elevation of these molecules is crucial for the microbicidal and tumoricidal activities of macrophages, suggesting that this compound's immunomodulatory effects are mediated, at least in part, through the activation of these classical macrophage pathways.

Influence on Immune Cell Proliferation and Differentiation

The immunomodulatory properties of this compound extend to its influence on the proliferation and differentiation of immune cells. While detailed studies focusing specifically on the proliferation and differentiation of various immune cell subsets like T-cells and B-cells in response to this compound are not extensively detailed in the available literature, its known effects on macrophages suggest a broader impact on the immune response. The activation of macrophages and their subsequent release of cytokines such as TNF-α can indirectly influence the proliferation and differentiation of other immune cells, including lymphocytes. However, direct mechanistic studies on the effects of this compound on lymphocyte populations are an area requiring further investigation to fully elucidate its role in shaping adaptive immunity.

Other Mechanistic Pharmacological Activities in Preclinical Models

Anticonvulsant Mechanisms

This compound has demonstrated notable anticonvulsant activity in preclinical models. The proposed mechanism for this effect involves the modulation of GABAergic neurotransmission. The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system, and its enhancement can lead to a reduction in neuronal excitability. It is suggested that this compound may interact with the GABA-A receptor complex, potentially at a site distinct from the benzodiazepine (B76468) binding site, to potentiate the effects of GABA. This leads to an increased influx of chloride ions into neurons, hyperpolarization of the cell membrane, and consequently, a dampening of excessive neuronal firing that characterizes seizures.

Antiparasitic Mechanisms (e.g., against Schistosoma mansoni)

This compound exhibits significant activity against the parasitic flatworm Schistosoma mansoni, a causative agent of schistosomiasis. The primary mechanism of its antiparasitic action is the inhibition of a critical parasite enzyme, thioredoxin glutathione reductase (TGR). TGR is a key component of the parasite's antioxidant defense system, protecting it from oxidative stress. By inhibiting TGR, this compound disrupts the redox balance within the parasite, leading to an accumulation of reactive oxygen species and subsequent oxidative damage to vital cellular components. This ultimately results in parasite death. This targeted inhibition of a parasite-specific enzyme makes this compound a promising candidate for the development of new schistosomicidal drugs.

Table 1: In Vitro Activity of this compound against Schistosoma mansoni Thioredoxin Glutathione Reductase (TGR)

| Parameter | Value |

| IC₅₀ | 0.68 µM |

IC₅₀ represents the concentration of the compound required to inhibit the enzyme activity by 50%.

Vasorelaxant Mechanisms

The vasorelaxant effects of this compound have been investigated in isolated rat aortic rings. The compound induces relaxation in pre-contracted aortic tissues, and this effect is dependent on the presence of an intact endothelium. Mechanistic studies indicate that the vasorelaxation is mediated through the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway. This compound stimulates the endothelial nitric oxide synthase (eNOS) to produce NO. NO then diffuses to the underlying vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to an increase in intracellular cGMP levels. Elevated cGMP, in turn, activates protein kinase G (PKG), which phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation. The vasorelaxant effect can be attenuated by inhibitors of NOS and sGC, confirming the involvement of the NO/cGMP signaling cascade.

DNA Topoisomerase Inhibitory Activity

This compound has been identified as an inhibitor of human DNA topoisomerase IIα. DNA topoisomerases are essential enzymes that regulate the topology of DNA, playing crucial roles in DNA replication, transcription, and repair. By inhibiting topoisomerase IIα, this compound interferes with the enzyme's ability to manage DNA strand breaks, leading to the accumulation of DNA damage and the induction of apoptosis (programmed cell death) in proliferating cells. This mechanism is a hallmark of several established anticancer drugs, suggesting that this compound may have potential as a cytotoxic agent for cancer therapy. Its ability to disrupt this fundamental cellular process underscores its potential as a lead compound for the development of novel antineoplastic agents.

Structure Activity Relationships Sar and Mechanistic Correlates

Identification of Key Structural Features and Pharmacophores Essential for Biological Potency

The core structure of Garcinielliptone FA and related PPAPs is the bicyclo[3.3.1]nonane-2,4,9-trione skeleton. frontiersin.orgcuny.edufrontiersin.orguky.edu This rigid framework serves to orient the various substituents in a specific three-dimensional arrangement, which is critical for biological interactions. frontiersin.org The key pharmacophoric features of this class of compounds are generally understood to be an ensemble of steric and electronic properties necessary for optimal interaction with biological targets. cas.cn

The essential structural components contributing to the biological potency of PPAPs like this compound include:

The Benzoyl Group: This aromatic moiety is a characteristic feature of polyisoprenylated benzophenones and plays a significant role in their interaction with target proteins. cuny.eduscielo.br

Polyisoprenyl Chains: These lipophilic side chains are crucial for the molecule's ability to interact with and permeate cellular membranes. unt.edu The number and placement of these prenyl groups can significantly influence the compound's hydrophobicity and, consequently, its biological activity. cuny.edursc.org

The Enolic β-Diketone System: This feature is critical for the molecule's chemical reactivity and its ability to chelate metal ions, which can be a component of its mechanism of action. mdpi.com

Hydroxyl Groups: Phenolic hydroxyl groups on the benzoyl ring and elsewhere on the molecule are key sites for forming hydrogen bonds with biological targets, such as amino acid residues in enzyme active sites. unt.edujmb.or.kr

While a specific pharmacophore model for this compound has not been explicitly published, models for related compounds like garcinol (B8244382) suggest that a combination of hydrophobic regions (from prenyl chains) and hydrogen bond donor/acceptor sites (from hydroxyl and ketone groups) are essential for activity. cas.cnnih.govresearchgate.net These features allow the molecule to bind to targets like histone acetyltransferases (HATs) and STAT3. nih.govmdpi.comgoogle.com

Impact of Functional Groups, Stereochemistry, and Substituent Positions on Activity Profiles

The biological activity of this compound and its analogs is highly sensitive to modifications of its functional groups, the stereochemistry of its chiral centers, and the positions of its substituents.

Functional Groups:

Prenyl Groups: The number of prenyl groups correlates with lipophilicity and can enhance interaction with cellular membranes and hydrophobic pockets of proteins. rsc.orgnih.gov Studies on related compounds have shown that increasing the number of these groups can increase cytotoxicity. mdpi.com The isoprenyl chains on garcinol, for example, have hydrophobic faces that are important for interacting with biological targets. mdpi.com

Hydroxyl Groups: The phenolic hydroxyl groups are primary sites for antioxidant activity and for hydrogen bonding with protein targets. mdpi.comjmb.or.kr The 13,14-dihydroxy groups on garcinol are considered key functional groups for its anti-cancer effects. nih.gov

Stereochemistry: Polycyclic polyprenylated acylphloroglucinols possess multiple chiral centers, and their specific three-dimensional arrangement is crucial for biological activity. The stereochemistry at the C7 position of the bicyclo[3.3.1]nonane ring system in guttiferone A, a related compound, has been shown to influence the structural features of the enolizable system. scielo.brresearchgate.net Studies on cytotoxic analogs have demonstrated that the stereochemistry can significantly impact potency, with different enantiomers showing varying levels of activity against cancer cell lines. researchgate.net This highlights the importance of stereospecific interactions with chiral biological targets like enzymes and receptors.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to correlate the biological activity of a series of compounds with their physicochemical properties and structural features. science.gov This method allows for the development of mathematical models that can predict the activity of novel, untested compounds, thereby guiding drug discovery efforts.

For the class of benzophenone (B1666685) derivatives, QSAR analyses have been reported for activities such as antimalarial effects. semanticscholar.org However, a specific QSAR model for this compound has not been detailed in the reviewed literature. The development of such a model would require a dataset of structurally related analogs with corresponding biological activity data.

A QSAR study on polyisoprenylated benzophenones like this compound would typically involve:

Data Set Compilation: Gathering a series of this compound analogs with measured biological potencies.

Descriptor Calculation: Computing various molecular descriptors for each analog, which can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological.

Model Building: Using statistical methods to build a mathematical equation that links the descriptors to the biological activity.

Model Validation: Testing the predictive power of the model using an external set of compounds or cross-validation techniques.

Although no specific study is available for this compound, the principles of QSAR are highly applicable to this class of complex natural products and represent a valuable future direction for research. scispace.comwayne.edu

Molecular Docking and Computational Modeling in Elucidating Compound-Target Interactions

Molecular docking and computational modeling are powerful tools for visualizing and understanding how a ligand, such as this compound, might bind to its protein target at an atomic level. nih.gov These methods predict the preferred orientation and conformation of a ligand within a binding site and estimate the strength of the interaction.

While specific docking studies for this compound are not extensively reported, research on the closely related compound garcinol has provided significant insights. Computational modeling has shown that garcinol can bind to the SH2 domain of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. unt.edunih.govnih.govaacrjournals.org This binding is predicted to interfere with the dimerization of STAT3, a critical step in its activation pathway, which is often dysregulated in cancer. nih.govresearchgate.net The model of garcinol docked into the STAT3 SH2 domain indicates interactions with specific amino acid residues such as Ser614, Gly617, Glu638, and Thr641. nih.govresearchgate.net

Similarly, molecular docking studies have been used to confirm the binding of other PPAPs, like xanthochymol (B1232506) and guttiferone F, to the catalytic site of the histone acetyltransferase (HAT) p300. mdpi.com These computational results support experimental findings that these compounds act as HAT inhibitors. mdpi.com For other PPAPs, docking studies have helped to elucidate interactions with targets like topoisomerase II and various proteins involved in antibacterial action. acs.orgnih.gov

These examples demonstrate the utility of computational modeling in:

Identifying potential protein targets.

Predicting the binding mode of the ligand.

Explaining the structural basis for biological activity.

Guiding the design of more potent and selective analogs.

Design and Synthesis of Garcinielliptone Analogs with Enhanced Specificity or Potency

The design and synthesis of analogs based on a natural product scaffold is a key strategy in medicinal chemistry to improve therapeutic properties. For the class of polyisoprenylated benzophenones, synthetic efforts have focused on creating derivatives with enhanced biological activity and better drug-like properties. nih.gov

Research on garcinol has led to the synthesis of various analogs to probe the structure-activity relationship and improve its anticancer and antioxidant effects. researchgate.netmdpi.com For example, fluorinated 2'-hydroxychalcones have been synthesized as garcinol analogs and have shown increased antioxidant potential and bioavailability. nih.gov The total synthesis of garcinol and its natural analogs has been achieved, which not only confirms their structures but also provides a platform for generating novel derivatives. researchgate.netnih.gov

Studies on other PPAPs, such as guttiferone A, have also involved the synthesis of analogs to serve as starting points for further SAR studies, with the goal of creating compounds with increased activity. google.com The synthesis of various benzophenone derivatives has been reported with a wide range of biological activities in mind, including antimicrobial, anti-inflammatory, and anticancer effects. semanticscholar.orgresearchgate.netbohrium.com

The general strategies for designing more potent or specific this compound analogs would involve:

Modification of Prenyl Chains: Altering the length or degree of saturation of the isoprenyl groups to optimize lipophilicity and target interaction.

Substitution on the Benzoyl Ring: Introducing different substituents on the aromatic ring to modulate electronic properties and create new interactions with the target.

Alteration of the Bicyclic Core: Modifying the core bicyclo[3.3.1]nonane system, although this is a more synthetically challenging approach. uky.edu

Stereochemical Control: Synthesizing specific stereoisomers to identify the most active configuration.

These synthetic endeavors, guided by SAR and computational studies, are essential for translating the potential of natural products like this compound into viable therapeutic agents. mdpi.com

Advanced Research Methodologies and Future Directions

Application of Omics Technologies in Garcinielliptone Research

Omics technologies offer a holistic view of the molecular dynamics within a biological system, providing an unprecedented opportunity to understand the multifaceted interactions of Garcinielliptone FA.

Transcriptomics, the study of the complete set of RNA transcripts, and proteomics, the study of all proteins produced by an organism, are powerful tools for elucidating the molecular mechanisms of a bioactive compound. nih.gov By treating cells or tissues with this compound and subsequently analyzing the changes in gene and protein expression, researchers can identify the specific cellular pathways that are modulated by the compound. mdpi.com This high-throughput approach generates vast datasets that can pinpoint potential molecular targets and provide direct insights into the compound's mode of action. nih.govmdpi.com

The integration of transcriptomic and proteomic data is particularly powerful, as it allows for a more complete picture of gene expression and its functional consequences at the protein level. mdpi.comfrontiersin.org For instance, an integrated analysis could reveal if this compound upregulates genes involved in apoptosis and whether this corresponds to an increase in the abundance of key apoptotic proteins. frontiersin.org This dual-level analysis helps to identify key regulatory factors and signaling pathways affected by the compound. frontiersin.org Spatial transcriptomics is an emerging technology that could further enhance this research by mapping gene activity across different tissue regions, preserving the architectural context of the cellular response. diva-portal.org

Table 1: Potential Protein Targets for this compound Identified via Proteomics This table is a hypothetical representation of potential research findings.

| Protein Target Class | Potential Protein | Associated Pathway | Hypothesized Effect of this compound |

|---|---|---|---|

| Kinases | PI3K | PI3K/Akt Signaling | Inhibition |

| Apoptosis Regulators | Bcl-2 | Intrinsic Apoptosis | Downregulation |

| Cell Cycle Proteins | CDK2 | Cell Cycle Regulation | Inhibition |

| Transcription Factors | NF-κB | Inflammation | Inhibition of nuclear translocation |

Metabolomics involves the comprehensive analysis of all metabolites within a biological system. This technology is instrumental in mapping the biosynthetic pathways of natural products. frontiersin.org By analyzing the metabolome of the source organism of this compound, such as a plant from the Garcinia or Platonia genus, researchers can identify precursor molecules, intermediates, and the final compound. nih.gov

Combining metabolomics with transcriptomics allows for the identification of the specific genes encoding the enzymes responsible for each step in the biosynthetic pathway. frontiersin.orgfrontiersin.org For example, by correlating the accumulation of specific metabolites with the expression levels of certain genes (like those for acyltransferases or cyclases), scientists can piece together the entire assembly line for this compound. mdpi.com This knowledge is crucial for understanding how the compound is produced in nature and is a prerequisite for developing biotechnological production methods. nih.gov

Table 2: Hypothetical Biosynthetic Pathway of this compound This table is a conceptual model for research purposes.

| Step | Precursor/Intermediate | Enzyme Class (Hypothetical Gene) | Product |

|---|---|---|---|

| 1 | Acetyl-CoA + Malonyl-CoA | Polyketide Synthase (PKS) | Polyketide intermediate |

| 2 | Polyketide intermediate | Cyclase (CYC1) | Benzophenone (B1666685) precursor |

| 3 | Benzophenone precursor | Prenyltransferase (PT) | Prenylated benzophenone |

| 4 | Prenylated benzophenone | Oxidoreductase (OXY1) | This compound |

Advanced Imaging Techniques for Visualizing Cellular Mechanisms of Action

To comprehend how this compound functions at a subcellular level, advanced imaging techniques are indispensable. These methods allow for the direct visualization of the compound's effects on cellular structures and processes in real-time. nih.govvivascope.com

Techniques such as confocal microscopy can provide high-resolution, three-dimensional images of cells, revealing the localization of this compound (if fluorescently tagged) or its impact on specific organelles. vivascope.com Super-resolution microscopy, including PALM and STORM, pushes the boundaries of resolution even further, enabling the visualization of molecular complexes. nih.gov Furthermore, functional imaging techniques like Positron Emission Tomography (PET) can be adapted to track the biodistribution and target engagement of a radiolabeled version of this compound in a whole organism, providing crucial data on its behavior in vivo. cancerresearchcollaboration.orgfrontiersin.org These imaging approaches are critical for linking molecular interactions to cellular outcomes. nih.gov

Interdisciplinary Approaches in Natural Product Drug Discovery and Development

The journey of a natural product from discovery to a potential therapeutic is inherently complex and benefits greatly from interdisciplinary collaboration. medcraveonline.com The successful development of this compound would necessitate a synergistic effort from experts in various fields. medcraveonline.comscielo.br

Exploration of Uncharted Biological Activities and Novel Molecular Targets

While initial research may focus on a specific activity, many natural products possess a range of biological effects. A key future direction is the systematic exploration of uncharted biological activities for this compound. Given that compounds from the Garcinia family exhibit diverse bioactivities, this compound could be screened against a wide array of disease targets.

This exploration could involve broad-based phenotypic screening to identify unexpected effects on cell health, proliferation, or function. For example, its potential as an antimicrobial agent could be investigated to address the growing threat of antimicrobial resistance. biologists.com Furthermore, designing and synthesizing novel molecules based on the this compound scaffold could lead to compounds with enhanced potency or entirely new mechanisms of action, targeting specific enzymes or cellular pathways not previously associated with this chemical class. nih.gov

Table 3: Potential New Biological Activities for this compound Screening This table presents hypothetical avenues for future investigation.

| Potential Activity | Therapeutic Area | Example Molecular Target |

|---|---|---|

| Antiviral | Infectious Disease | Viral Proteases/Polymerases |

| Neuroprotective | Neurological Disorders | GSK-3β, Aggregation pathways |

| Anti-inflammatory | Inflammatory Diseases | COX-2, iNOS |

| Antimicrobial | Infectious Disease | Bacterial cell wall synthesis |

Sustainable Production and Biotechnological Approaches for Garcinielliptones

The reliance on natural sources for complex molecules like this compound can be a significant bottleneck due to low yields, seasonal variations, and ecological impact. scielo.br Therefore, developing sustainable and scalable production methods is a critical future goal. plos.org Biotechnology offers promising solutions to this challenge. researchgate.net

By elucidating the biosynthetic pathway (as described in 7.1.2), the genes responsible for producing this compound can be transferred into a microbial host, such as yeast or E. coli. These microorganisms can then be grown in large-scale fermenters to produce the compound in a controlled, sustainable, and cost-effective manner. mdpi.comhorizon-europe.gouv.fr Other innovative approaches include cell-free enzymatic synthesis, where the specific enzymes from the biosynthetic pathway are used outside of a living cell to convert simple precursors into the final product. These biotechnological strategies are essential for ensuring a reliable supply of this compound for advanced preclinical and clinical research without depleting natural resources. horizon-europe.gouv.frresearchgate.net

In vitro Plant Cell Culture and Bioreactor Systems

The production of complex secondary metabolites like this compound through traditional chemical synthesis is often challenging and economically unviable. Plant cell culture technology presents a promising alternative, offering a controlled environment for the consistent and sustainable production of valuable plant-derived compounds, independent of geographical and climatic constraints. researchgate.net

Research into the in vitro propagation of various Garcinia species has laid the groundwork for developing cell culture systems for producing this compound. Studies on species such as Garcinia indica and Garcinia livingstonei have demonstrated successful micropropagation using explants like immature seeds and matured seed segments. journalcra.commdpi.com For instance, in Garcinia indica, shoots were successfully induced from nodal explants on Murashige and Skoog (MS) medium supplemented with specific concentrations of plant growth regulators like 6-benzyl amino purine (B94841) (BAP) and Naphthalene acetic acid (NAA). journalcra.com Similarly, multiple shoots of Garcinia livingstonei were induced on a woody plant (WP) medium containing BAP. mdpi.com These studies are crucial as they establish fundamental protocols for initiating and maintaining Garcinia cultures.

The successful establishment of callus and cell suspension cultures is a critical step toward large-scale production in bioreactors. Research on mangosteen (Garcinia mangostana) has shown that friable callus can be induced from young leaves and subsequently used to initiate cell suspension cultures. researchgate.net The manipulation of culture conditions, such as the type and concentration of plant growth regulators and carbon sources, has been shown to significantly influence cell growth and metabolite production. researchgate.net For example, a study on Garcinia mangostana found that a combination of 2,4-dichlorophenoxyacetic acid (2,4-D) and 6-benzylaminopurine (B1666704) (BAP) was effective for callus induction and cell growth in suspension. researchgate.net

Furthermore, the use of elicitors—substances that trigger a defense response in plant cells and often enhance the production of secondary metabolites—is a key strategy in plant cell culture. mdpi.com In Garcinia mangostana cell cultures, treatment with elicitors like methyl jasmonate and organic supplements such as casein hydrolysate led to significant changes in the metabolite profiles, stimulating the production of various alkaloids, triterpenoids, and other compounds. researchgate.net This suggests that elicitation could be a powerful tool to specifically enhance the synthesis of this compound in a targeted cell culture system.

The transition from lab-scale cultures to large-scale production necessitates the use of bioreactors. mdpi.com Bioreactors provide a controlled and sterile environment for the growth of plant cell suspensions on an industrial scale, allowing for the optimization of parameters such as aeration, agitation, pH, and nutrient supply to maximize biomass and product yield. mdpi.com While specific studies on the bioreactor production of this compound are not yet available, the established protocols for cell suspension cultures of related Garcinia species provide a solid foundation for future development in this area. researchgate.netmdpi.com

| Plant Species | Explant Source | Culture Medium | Key Findings | Reference |

| Garcinia indica | Immature Seeds / Nodes | Murashige and Skoog (MS) | Successful shoot induction with BAP and NAA. | journalcra.com |

| Garcinia livingstonei | Matured Seed Segments | Woody Plant (WP) | High-frequency shoot regeneration with BAP. | mdpi.com |

| Garcinia mangostana | Young Leaves | Murashige and Skoog (MS) | Induction of friable callus and establishment of cell suspension cultures; metabolite production influenced by elicitors. | researchgate.net |

| Garcinia quaesita | Nodal Segments | Woody Plant (WPM) | Shoot induction achieved with BAP and NAA, though microbial contamination was a limiting factor. | irjaes.com |

Synthetic Biology and Metabolic Engineering for Enhanced Production

The low concentrations of many polycyclic polyprenylated acylphloroglucinols (PPAPs), including this compound, in their native plant sources pose a significant limitation for their large-scale extraction and pharmaceutical development. ncl.res.in This challenge, coupled with the complexity of their chemical structures, makes synthetic biology and metabolic engineering highly attractive alternative production platforms. uky.edu These technologies aim to engineer the genetic and metabolic pathways within microorganisms to produce specific, high-value compounds. mdpi.com

Metabolic engineering focuses on the targeted modification of existing metabolic pathways within an organism to increase the production of a desired substance. mdpi.com For PPAPs, this would involve understanding and manipulating their biosynthetic pathway. PPAPs are hybrid natural products derived from both the polyketide and mevalonate/methylerythritol phosphate (B84403) pathways. nih.govacs.org The biosynthesis is initiated from benzoyl-CoA and three molecules of malonyl-CoA, which are catalyzed by a benzophenone synthase to form the characteristic benzophenone skeleton. ncl.res.in This skeleton then undergoes a series of prenylations and cyclizations to form the complex polycyclic structure. ncl.res.in

A key strategy in metabolic engineering is to enhance the supply of essential precursors. mdpi.com For this compound, this would involve engineering the host organism, such as Escherichia coli or Saccharomyces cerevisiae, to overproduce precursors like acetyl-CoA and the prenyl donors, dimethylallyl pyrophosphate (DMAPP) and geranyl pyrophosphate (GPP). encyclopedia.pubfrontiersin.org

Synthetic biology takes this a step further by designing and constructing new biological parts, devices, and systems. helmholtz-hips.de A primary goal is to transfer the entire biosynthetic pathway for a natural product like this compound from the plant into a microbial host that is more amenable to industrial fermentation. This involves identifying all the necessary genes from the Garcinia plant, including the specific benzophenone synthase and the crucial prenyltransferases that build the polycyclic structure, and then expressing them in a host like yeast or bacteria. ncl.res.inrsc.org While the complete biosynthetic pathway for this compound is yet to be fully elucidated, advances in genomics and bioinformatics are accelerating the discovery of such pathways.

The successful engineering of microbial systems for the production of other complex molecules provides a proof-of-concept for this approach. For instance, the isoprenoid pathway in E. coli has been successfully engineered for the overproduction of precursors for the anticancer drug Taxol. mdpi.com Similarly, yeast strains have been engineered to produce fatty acids and their derivatives at high titers through the manipulation of precursor supply and the introduction of heterologous enzymes. frontiersin.org These examples highlight the potential of applying similar strategies to establish a microbial cell factory for this compound.

| Engineering Strategy | Target | Potential Outcome for this compound Production |

| Metabolic Engineering | Overexpression of precursor pathways (e.g., for acetyl-CoA, malonyl-CoA, DMAPP, GPP) | Increased availability of building blocks for the this compound molecule. |

| Downregulation of competing pathways | Diversion of metabolic flux towards the this compound biosynthetic pathway. | |

| Synthetic Biology | Heterologous expression of the complete biosynthetic pathway | De novo production of this compound in a microbial host like E. coli or yeast. |

| Enzyme engineering | Modification of key enzymes (e.g., benzophenone synthase, prenyltransferases) for improved activity or altered substrate specificity. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.